HuzhangosideB
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Overview
Description
Huzhangoside B is a triterpene glycoside compound, specifically a glycoside of oleanolic acid. It is found in various plants, including Anemone rivularis, Anemone hupensis, and Clematis stans . The molecular formula of Huzhangoside B is C₆₄H₁₀₄O₂₉, and it has a molecular weight of 1336.666 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Huzhangoside B involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions to attach sugar moieties to the aglycone (oleanolic acid). The reaction conditions typically involve the use of glycosyl donors and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Huzhangoside B is primarily achieved through extraction from natural sources. The roots of Anemone rivularis are commonly used for this purpose. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate Huzhangoside B in high purity .
Chemical Reactions Analysis
Types of Reactions
Huzhangoside B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Huzhangoside B can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Huzhangoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Huzhangoside B involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pyruvate dehydrogenase kinase, which plays a key role in cellular metabolism. This inhibition leads to alterations in metabolic pathways, resulting in anti-cancer and anti-inflammatory effects . Additionally, Huzhangoside B can modulate the activity of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Huzhangoside B is part of a family of triterpene glycosides, which includes similar compounds such as Huzhangoside A, Huzhangoside C, and Huzhangoside D. These compounds share a common aglycone structure (oleanolic acid) but differ in the number and type of sugar moieties attached to the aglycone . The unique glycosylation pattern of Huzhangoside B contributes to its distinct biological activities and therapeutic potential .
List of Similar Compounds
- Huzhangoside A
- Huzhangoside C
- Huzhangoside D
Properties
Molecular Formula |
C64H104O29 |
---|---|
Molecular Weight |
1337.5 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3 |
InChI Key |
GROQHEZXWUJYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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